molecular formula C18H17N3O4S B15029018 2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B15029018
M. Wt: 371.4 g/mol
InChI Key: WMUVSGBCOCOYCQ-UHFFFAOYSA-N
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Description

2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrrolidine and pyridine rings can engage in π-π stacking or hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a dimethylamino group, which provides a versatile scaffold for various chemical reactions and biological interactions

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-[1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C18H17N3O4S/c1-20(2)11-5-7-12(8-6-11)21-15(22)10-14(17(21)23)26-16-13(18(24)25)4-3-9-19-16/h3-9,14H,10H2,1-2H3,(H,24,25)

InChI Key

WMUVSGBCOCOYCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O

Origin of Product

United States

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